6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Overview
Description
GS-4071: , also known as Oseltamivir acid, is the active metabolite of Oseltamivir phosphate. It is a potent and selective inhibitor of influenza virus neuraminidase, an enzyme critical for the release of new viral particles from infected cells. This compound is effective against both influenza A and B viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of GS-4071 involves multiple steps, starting from shikimic acid, a naturally occurring compound. The process includes:
Esterification: Shikimic acid is esterified to form a methyl ester.
Reduction: The ester is reduced to an alcohol.
Acylation: The alcohol undergoes acylation to introduce the necessary functional groups.
Cyclization: The acylated intermediate is cyclized to form the core structure of GS-4071.
Hydrolysis: The final step involves hydrolysis to yield GS-4071.
Industrial Production Methods: : Industrial production of GS-4071 follows a similar synthetic route but is optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and controlled reaction conditions to maximize output and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: GS-4071 can undergo oxidation reactions, typically involving the conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of GS-4071 can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: : GS-4071 is used as a reference compound in the development of new neuraminidase inhibitors. Its structure serves as a template for designing analogs with improved efficacy and reduced resistance.
Biology: : In biological research, GS-4071 is used to study the mechanisms of influenza virus replication and the role of neuraminidase in viral life cycles.
Medicine: : GS-4071 is crucial in the development of antiviral drugs. It is the active form of Oseltamivir, a widely used antiviral medication for the treatment and prevention of influenza.
Industry: : In the pharmaceutical industry, GS-4071 is used in the quality control and validation of Oseltamivir production processes .
Mechanism of Action
GS-4071 exerts its effects by inhibiting the neuraminidase enzyme on the surface of influenza viruses. This inhibition prevents the release of new viral particles from infected cells, thereby halting the spread of the virus within the host. The compound binds to the active site of neuraminidase, blocking its activity and leading to the accumulation of viral particles at the cell surface .
Comparison with Similar Compounds
Similar Compounds
Zanamivir: Another neuraminidase inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Peramivir: A neuraminidase inhibitor used for intravenous administration, offering an alternative for patients who cannot take oral medications.
Laninamivir: A long-acting neuraminidase inhibitor with a prolonged effect compared to GS-4071.
Uniqueness: : GS-4071 is unique due to its high oral bioavailability and effectiveness against both influenza A and B viruses. Its active form, Oseltamivir, is one of the most commonly prescribed antiviral medications for influenza, highlighting its clinical significance .
Properties
IUPAC Name |
6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-2-3-8-6-9-4-5-10(7)8/h2-3,9H,4-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZIGWDVOCOTPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C2N1CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.